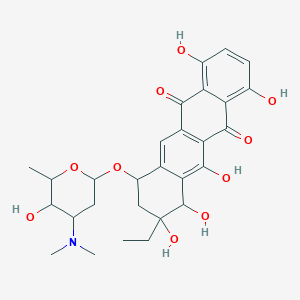![molecular formula C13H18N2O7 B221180 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate CAS No. 113203-27-3](/img/structure/B221180.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is not fully understood. However, it is believed to function by interfering with the normal processes of DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can induce DNA damage and cell death in various types of cancer cells. Furthermore, it has been shown to have limited toxicity in normal cells, making it a potentially promising anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate in lab experiments is its specificity for DNA synthesis and repair enzymes. This allows for targeted studies on the mechanisms of DNA synthesis and repair. However, one of the limitations of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is its potential toxicity in certain cell types, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for the study of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate. One potential direction is the further investigation of its potential as an anticancer agent, including the development of more targeted delivery methods. Additionally, studies on the mechanisms of DNA synthesis and repair may provide insights into the development of new therapies for various diseases. Finally, the development of new synthesis methods may lead to the production of more efficient and cost-effective compounds for scientific research.
Méthodes De Synthèse
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods involves the reaction of 5-methyl-2,4-dioxypyrimidine-1-yl methanol with tert-butyl dimethylsilyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide and the subsequent reaction with acetic anhydride.
Applications De Recherche Scientifique
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a substrate for enzymes involved in DNA synthesis, as a potential anticancer agent, and as a tool for studying the mechanisms of DNA repair.
Propriétés
Numéro CAS |
113203-27-3 |
|---|---|
Formule moléculaire |
C13H18N2O7 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
Clé InChI |
GEPZYEHBJZJNEL-HBNTYKKESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COOC)OC(=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
Synonymes |
3'-O-acetyl-2'-deoxy-5-methoxymethyluridine MMAcdUrd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)